molecular formula C6H9N3OS B1588310 (1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide CAS No. 875164-25-3

(1E)-N'-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide

Cat. No.: B1588310
CAS No.: 875164-25-3
M. Wt: 171.22 g/mol
InChI Key: WHPVEWYQDWITBW-UHFFFAOYSA-N
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Description

(1E)-N’-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N’-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with appropriate reagents under controlled conditions. One common method involves the use of ethanimidoyl chloride in the presence of a base to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction temperature is maintained at around 0-5°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(1E)-N’-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

(1E)-N’-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1E)-N’-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1E)-N’-Hydroxy(4-methyl-1,3-thiazol-2-yl)ethanimidamide exhibits unique properties due to the presence of the hydroxyimino group. This functional group enhances its reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

875164-25-3

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

N'-hydroxy-2-(4-methyl-1,3-thiazol-2-yl)ethanimidamide

InChI

InChI=1S/C6H9N3OS/c1-4-3-11-6(8-4)2-5(7)9-10/h3,10H,2H2,1H3,(H2,7,9)

InChI Key

WHPVEWYQDWITBW-UHFFFAOYSA-N

Isomeric SMILES

CC1=CSC(=N1)C/C(=N/O)/N

SMILES

CC1=CSC(=N1)CC(=NO)N

Canonical SMILES

CC1=CSC(=N1)CC(=NO)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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